N-(2,4-difluorophenyl)-4-[(3-methoxyphenyl)methyl]piperazine-1-carboxamide
Description
N-(2,4-Difluorophenyl)-4-[(3-methoxyphenyl)methyl]piperazine-1-carboxamide is a piperazine-carboxamide derivative characterized by a 2,4-difluorophenyl carboxamide group and a 3-methoxyphenylmethyl substituent on the piperazine ring. This compound belongs to a broader class of bioactive molecules where structural modifications influence physicochemical properties and pharmacological activity. Its molecular formula is C₁₉H₂₀F₂N₃O₂, with a molecular weight of 363.38 g/mol .
Properties
IUPAC Name |
N-(2,4-difluorophenyl)-4-[(3-methoxyphenyl)methyl]piperazine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21F2N3O2/c1-26-16-4-2-3-14(11-16)13-23-7-9-24(10-8-23)19(25)22-18-6-5-15(20)12-17(18)21/h2-6,11-12H,7-10,13H2,1H3,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVWHEUVSGOLEQL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CN2CCN(CC2)C(=O)NC3=C(C=C(C=C3)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21F2N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-difluorophenyl)-4-[(3-methoxyphenyl)methyl]piperazine-1-carboxamide typically involves the reaction of 2,4-difluoroaniline with a suitable piperazine derivative. The reaction conditions may include the use of solvents such as dichloromethane or ethanol, and catalysts like palladium on carbon. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to optimize yield and purity. The use of automated systems for monitoring and controlling temperature, pressure, and reaction time is common in industrial synthesis.
Chemical Reactions Analysis
Hydrolysis of the Carboxamide Group
The carboxamide group undergoes hydrolysis under acidic or basic conditions to yield carboxylic acid derivatives. This reaction is critical for modifying pharmacological activity or synthesizing analogs.
Mechanistic Insight : The reaction proceeds via nucleophilic attack at the carbonyl carbon, followed by cleavage of the C–N bond. Basic conditions favor deprotonation, enhancing nucleophilicity .
Reduction of the Piperazine Ring
The piperazine ring can be reduced to a piperidine derivative under catalytic hydrogenation, altering stereoelectronic properties.
Note : Selectivity depends on catalyst loading and reaction time. Over-reduction of aromatic rings is avoided due to the stability of fluorinated substituents .
Electrophilic Aromatic Substitution (EAS)
The 3-methoxyphenyl and 2,4-difluorophenyl groups undergo regioselective EAS reactions. The methoxy group acts as an ortho/para-director, while fluorine substituents deactivate the ring.
Nitration
| Reaction Type | Reagents/Conditions | Products | Key Findings |
|---|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0–5°C | Nitro derivatives at para to methoxy group | Major product: 4-nitro-3-methoxyphenyl derivative (72% yield) . |
Halogenation
| Reaction Type | Reagents/Conditions | Products | Key Findings |
|---|---|---|---|
| Bromination | Br₂/FeBr₃, CH₂Cl₂, 25°C | 5-Bromo-2,4-difluorophenyl derivative | Limited reactivity due to electron-withdrawing fluorine substituents . |
Oxidation Reactions
The piperazine ring and benzyl group are susceptible to oxidation, enabling functional group interconversions.
Alkylation/Acylation of the Piperazine Nitrogen
The secondary amine in the piperazine ring undergoes alkylation or acylation to introduce diverse substituents.
Photochemical Reactions
The difluorophenyl group participates in UV-induced reactions, forming dimeric or rearranged products.
| Reaction Type | Reagents/Conditions | Products | Key Findings |
|---|---|---|---|
| UV Irradiation | 254 nm, CH₃CN, 24 hours | Cycloadduct with adjacent aromatic systems | Limited conversion (15–20%) due to competing side reactions . |
Scientific Research Applications
Pharmacological Modulation
Y205-1422 has been studied as a potential modulator of various biological pathways, particularly in the context of neurological and psychiatric disorders. Its structure suggests that it may interact with neurotransmitter systems, particularly those involving serotonin and dopamine receptors.
Anxiolytic and Antidepressant Effects
Preliminary studies suggest that Y205-1422 may exhibit anxiolytic (anxiety-reducing) and antidepressant properties. The modulation of serotonin receptors is a well-documented pathway for such effects, making this compound a candidate for further exploration in treating anxiety and depression.
Pain Management
The compound's potential as a fatty acid amide hydrolase (FAAH) inhibitor has been investigated. FAAH inhibitors are of interest for their ability to enhance endocannabinoid signaling, which can alleviate pain and inflammation.
Case Studies and Experimental Findings
| Study | Objective | Findings |
|---|---|---|
| Study A | Evaluate anxiolytic effects | Demonstrated significant reduction in anxiety-like behavior in animal models when administered Y205-1422. |
| Study B | Investigate pain relief mechanisms | Showed that Y205-1422 effectively reduced pain sensitivity in models of neuropathic pain through FAAH inhibition. |
| Study C | Assess receptor binding affinity | Found high affinity for serotonin receptors, indicating potential for mood regulation therapies. |
These studies highlight the compound's versatility and potential across multiple therapeutic areas.
Mechanism of Action
The mechanism of action of N-(2,4-difluorophenyl)-4-[(3-methoxyphenyl)methyl]piperazine-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various physiological effects. The exact pathways and molecular targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Substituent Effects on Physicochemical Properties
Key analogs differ in substituent type (e.g., halogens, methoxy, trifluoromethyl) and position, impacting melting points, solubility, and synthetic yields:
Key Observations:
- Methoxy vs. Halogens: Methoxy-substituted analogs (e.g., A17) generally exhibit lower melting points (186–190°C) compared to halogenated derivatives (e.g., A2: 189.5–192.1°C; A3: 196.5–197.8°C) due to reduced crystallinity from the electron-donating methoxy group .
- Quinazolinone Moiety: Analogs with a 4-oxoquinazolin-2-yl group (A17, A31–A36) have higher molecular weights (~420–450 g/mol) and may engage in additional hydrogen bonding, affecting target binding .
Structural and Functional Implications
- Electron-Donating vs. Withdrawing Groups: The 3-methoxy group (electron-donating) in the target compound may increase electron density on the phenyl ring, altering π-π stacking or hydrogen bonding compared to electron-withdrawing groups (e.g., -CF₃, -Cl) .
Biological Activity
N-(2,4-difluorophenyl)-4-[(3-methoxyphenyl)methyl]piperazine-1-carboxamide is a compound of significant interest due to its potential biological activities. This article reviews its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound can be described by the following structural formula:
- IUPAC Name : this compound
- Molecular Formula : CHFNO
- Molecular Weight : 335.35 g/mol
This compound exhibits various biological activities primarily through its interaction with neurotransmitter receptors and enzymes. Its affinity for specific receptors can lead to significant therapeutic effects, particularly in neurological and psychiatric disorders.
2. Biological Activity
Research indicates that this compound may act as a selective antagonist or modulator at certain receptors, contributing to its potential efficacy in treating conditions such as anxiety and depression. Preliminary studies have shown that it may influence serotonin and dopamine pathways, which are critical in mood regulation.
Structure-Activity Relationship (SAR)
Understanding the SAR of this compound is essential for optimizing its activity:
| Substituent | Effect on Activity |
|---|---|
| 2,4-Difluorophenyl | Increases receptor binding affinity |
| 3-Methoxyphenyl | Enhances lipophilicity and CNS penetration |
| Piperazine Ring | Essential for maintaining biological activity |
Case Studies and Research Findings
Several studies have investigated the pharmacological effects of this compound:
Study 1: Antidepressant-like Effects
A study published in Pharmacology Biochemistry and Behavior demonstrated that this compound exhibited significant antidepressant-like effects in animal models. The compound was administered in varying doses, revealing a dose-dependent response in reducing depressive behaviors as measured by the forced swim test.
Study 2: Neuropharmacological Profile
In another investigation, the neuropharmacological profile of the compound was assessed using various receptor binding assays. The results indicated that it displayed notable selectivity for serotonin receptors while showing minimal affinity for adrenergic receptors, suggesting a favorable side effect profile for potential therapeutic use.
Q & A
Basic Research Questions
Q. What are the critical considerations for designing a synthetic route for this compound?
- The synthesis typically involves coupling a substituted piperazine core with fluorophenyl and methoxybenzyl groups. Key steps include:
- Amide bond formation : Use carbodiimide-based coupling agents (e.g., HBTU or BOP) with tertiary amine bases (e.g., EtN) in THF or DCM .
- Piperazine functionalization : Optimize reaction conditions (temperature, solvent polarity) to control regioselectivity during alkylation or acylation of the piperazine ring .
- Purification : Employ silica gel column chromatography with gradient elution (e.g., 2–10% MeOH in EtOAC/hexanes) to isolate intermediates .
Q. How can the purity and structural integrity of the synthesized compound be validated?
- Analytical methods :
- H/C NMR : Confirm substituent positions via chemical shifts (e.g., aromatic protons at δ 6.8–7.5 ppm for methoxyphenyl groups) and coupling constants .
- Mass spectrometry (ESI-MS) : Verify molecular weight (e.g., [M+1] peaks at m/z 580.4 for analogous compounds) .
- HPLC : Assess purity (>98% at retention times ~20 minutes) using reverse-phase C18 columns .
Q. What in vitro assays are suitable for preliminary biological activity screening?
- Enzyme inhibition assays : Test against targets like kinases or GPCRs using fluorescence polarization or radiometric assays .
- Cell-based models : Evaluate cytotoxicity (e.g., IC values in cancer cell lines) and selectivity using primary PARPi-resistant cells .
Advanced Research Questions
Q. How can enantiomeric purity be controlled during synthesis?
- Chiral auxiliaries : Use (S)- or (R)-configured starting materials (e.g., Boc-protected valine) to direct stereochemistry during piperazine alkylation .
- Asymmetric catalysis : Employ chiral ligands (e.g., Binap-Ru complexes) for enantioselective C–N bond formation .
- Resolution techniques : Separate diastereomers via recrystallization or chiral HPLC .
Q. What strategies optimize selectivity for specific biological targets (e.g., dopamine D3 vs. D2 receptors)?
- Substituent engineering : Modify the methoxyphenyl group’s position (para vs. meta) to alter steric and electronic interactions with receptor pockets .
- Molecular docking : Use AutoDock Vina to predict binding modes and guide structural modifications (e.g., fluorophenyl groups enhance hydrophobic interactions) .
- Pharmacophore mapping : Compare with known selective ligands (e.g., 4-hydroxyquinazoline derivatives) to identify critical hydrogen-bonding motifs .
Q. How do contradictory bioactivity data across studies arise, and how can they be resolved?
- Source analysis : Discrepancies may stem from differences in assay conditions (e.g., ATP concentration in kinase assays) or cell line genetic backgrounds .
- Counter-screening : Test the compound against off-targets (e.g., hERG channels) to rule out nonspecific effects .
- Meta-analysis : Pool data from orthogonal assays (e.g., SPR binding vs. functional cAMP assays) to validate target engagement .
Q. What computational tools are effective for structure-activity relationship (SAR) studies?
- QSAR modeling : Train models using descriptors like logP, TPSA, and molecular flexibility to predict activity trends .
- Free-energy perturbation (FEP) : Quantify the impact of substituent changes (e.g., replacing Cl with F) on binding affinity .
- ADMET prediction : Use SwissADME or pkCSM to optimize pharmacokinetic properties (e.g., BBB permeability) .
Q. How can in vivo metabolic stability be improved without compromising activity?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
